

A Comparative Guide to the Porosity of Polymers from Biphenyl-Based Linkers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4,4'-Bis(bromomethyl)biphenyl*

Cat. No.: B1330914

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the porosity of polymers synthesized using biphenyl as a monomeric unit with various cross-linking agents. The data presented is derived from a systematic study of mechanochemically synthesized porous organic polymers, offering insights into how linker choice influences key material properties such as surface area and pore volume. Understanding these relationships is crucial for the rational design of porous polymers for applications including drug delivery, catalysis, and separations.

Data Presentation: Porosity of Biphenyl-Based Polymers

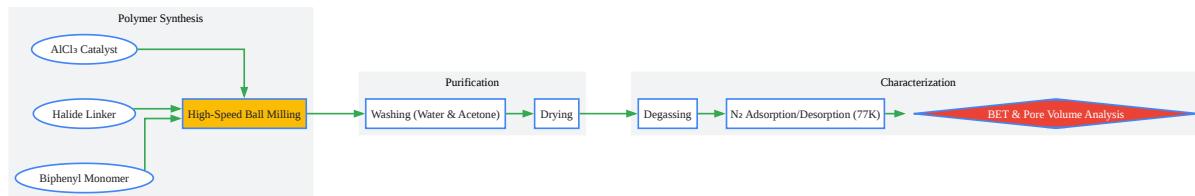
The following table summarizes the quantitative data for polymers synthesized from biphenyl (BP) as the monomer and a variety of halide-containing linkers. The synthesis was performed via a solvent-free mechanochemical Friedel-Crafts polymerization.[\[1\]](#)[\[2\]](#) The data includes the specific surface area (SSA) determined by the Brunauer-Emmett-Teller (BET) method and the total pore volume.

Linker	Linker Structure	Polymer Designation	BET Surface Area (m ² /g)	Total Pore Volume (cm ³ /g)
Dichloromethane (DCM)	CH ₂ Cl ₂	BP-DCM	610	0.44
1,2-Dichloroethane (EDC)	C ₂ H ₄ Cl ₂	BP-EDC	25	0.03
Chloroform (CHCl ₃)	CHCl ₃	BP-CHCl ₃	690	0.49
Carbon tetrachloride (CCl ₄)	CCl ₄	BP-CCl ₄	721	0.49
1,4-Bis(chloromethyl)benzene (BCMB)	C ₈ H ₈ Cl ₂	BP-BCMB	652	0.43
4,4'-Bis(chloromethyl)-1,1'-biphenyl (BCMBP)	C ₁₄ H ₁₂ Cl ₂	BP-BCMBP	688	0.42
Cyanuric chloride (CC)	C ₃ N ₃ Cl ₃	BP-CC	589	0.35
1,3,5-Tris(bromomethyl)benzene (TBMB)	C ₉ H ₉ Br ₃	BP-TBMB	755	0.50
Tetrakis(bromomethyl)benzene (TeBMB)	C ₁₀ H ₁₀ Br ₄	BP-TeBMB	703	0.45

Experimental Protocols

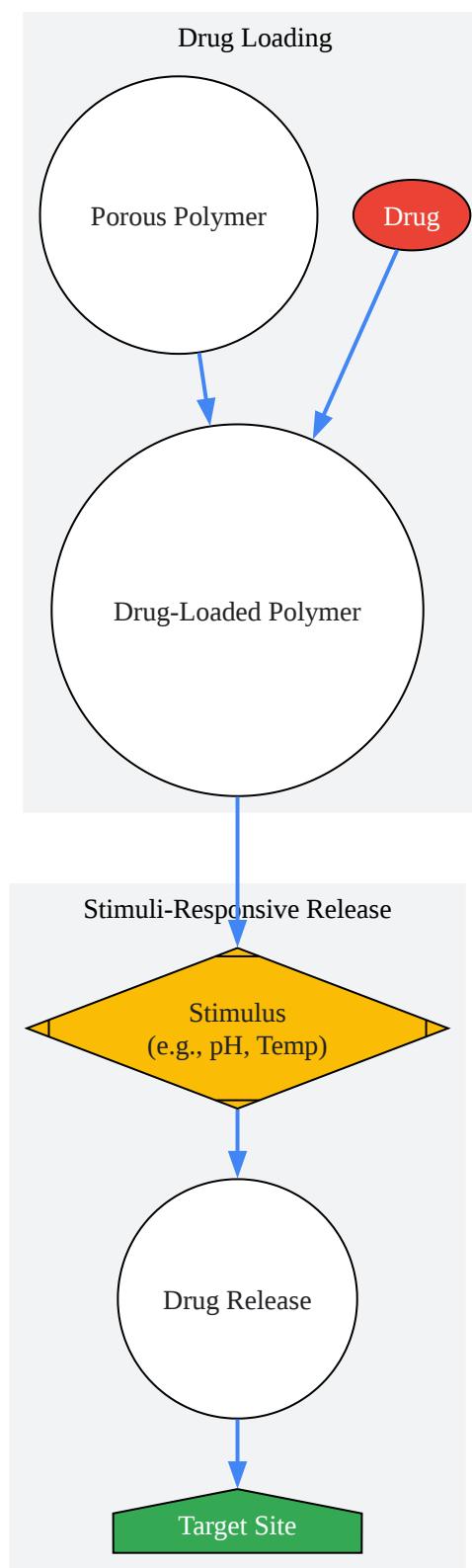
The data presented in this guide is based on the following experimental methodologies.[\[1\]](#)[\[3\]](#)

Polymer Synthesis: Mechanochemical Friedel-Crafts Polymerization


- Materials: Biphenyl (monomer), various halide-containing linkers (see table above), Aluminum chloride (AlCl_3 , catalyst).
- Procedure:
 - The monomer, linker, and AlCl_3 were placed in a zirconium oxide grinding jar containing zirconium oxide milling balls.
 - The mixture was milled in a high-speed ball mill (e.g., Retsch MM500) at a specific frequency (e.g., 30 Hz) for a set duration (e.g., 5 minutes).^[3]
 - After milling, the solid product was washed with water and acetone to remove the catalyst and any unreacted starting materials.
 - The resulting polymer powder was then dried in an oven overnight.^[3]

Porosity Characterization: Nitrogen Adsorption-Desorption Analysis (BET Method)

- Instrumentation: A gas sorption analyzer (e.g., Micromeritics ASAP 2020) is typically used.^[4]
- Procedure:
 - Degassing: The polymer sample was degassed under vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove any adsorbed moisture and other volatile impurities.^[4]
 - Analysis: The analysis was performed using nitrogen as the adsorbate at 77 K (liquid nitrogen temperature).
 - Isotherm Measurement: The amount of nitrogen adsorbed by the sample was measured at various relative pressures (P/P_0).
 - Data Analysis:


- The BET (Brunauer-Emmett-Teller) equation was applied to the adsorption data in the relative pressure range of 0.05 to 0.3 to calculate the specific surface area (SSA).^[5]
- The total pore volume was estimated from the amount of nitrogen adsorbed at a relative pressure close to saturation (e.g., $P/P_0 = 0.99$).

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and porosity characterization of biphenyl-based porous polymers.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of stimuli-responsive drug release from a porous polymer carrier.

Discussion

The presented data highlights the significant impact of the cross-linker's structure on the final porosity of the polymers derived from biphenyl. Generally, linkers that promote a more rigid and contorted polymer network tend to result in materials with higher surface areas and pore volumes. For instance, the use of trifunctional (TBMB) and tetrafunctional (CCl₄, TeBMB) linkers leads to some of the highest surface areas, likely due to the formation of a highly cross-linked, three-dimensional network that resists pore collapse.

In contrast, the flexible linker 1,2-dichloroethane (EDC) results in a polymer with very low porosity. This is attributed to the ability of the flexible polymer chains to pack more efficiently, leading to a significant reduction in the accessible pore space.

These findings are critical for the design of porous polymers for specific applications. For instance, in drug delivery, a high pore volume is desirable for maximizing the loading capacity of therapeutic agents.^[6] The porous structure can be further functionalized to enable stimuli-responsive drug release, where changes in the physiological environment (such as pH or temperature) trigger the release of the encapsulated drug at the target site.^{[7][8][9]} This approach can enhance therapeutic efficacy while minimizing systemic side effects. The versatility of the biphenyl unit, combined with a judicious choice of cross-linker, allows for the tuning of porosity and other material properties to meet the demands of advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Rationalizing the formation of porosity in mechanochemically-synthesized polymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. The mechanochemical Scholl reaction as a versatile synthesis tool for the solvent-free generation of microporous polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. measurlabs.com [measurlabs.com]

- 5. microtrac.com [microtrac.com]
- 6. Biodegradable porous polymeric drug as a drug delivery system: alleviation of doxorubicin-induced cardiotoxicity via passive targeted release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimuli-Responsive Drug Release from Smart Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent Progress and Advances in Stimuli-Responsive Polymers for Cancer Therapy [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Guide to the Porosity of Polymers from Biphenyl-Based Linkers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330914#comparing-the-porosity-of-polymers-from-different-biphenyl-based-linkers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com